

Preventing degradation of Delphinidin 3,5-diglucoside during extraction

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Compound of Interest

Compound Name: Delphinidin 3,5-diglucoside

Cat. No.: B190952

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Technical Support Center: Delphinidin 3,5-diglucoside Extraction

Welcome to the technical support center for **Delphinidin 3,5-diglucoside**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of **Delphinidin 3,5-diglucoside** during extraction procedures. Here you will find troubleshooting guides and frequently asked questions to help maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is **Delphinidin 3,5-diglucoside** and in which sources is it commonly found?

Delphinidin 3,5-diglucoside is a water-soluble anthocyanin, a type of natural pigment responsible for the vibrant purple and blue colors in many plants.^{[1][2]} It is composed of a delphinidin aglycone with two glucose molecules attached at the 3 and 5 positions.^{[1][2]} This compound is commonly found in dark-colored fruits and flowers such as blackcurrants, blueberries, eggplant skin, and purple cabbage.^[1]

Q2: What are the primary factors that cause the degradation of **Delphinidin 3,5-diglucoside** during extraction?

The stability of **Delphinidin 3,5-diglucoside**, like other anthocyanins, is influenced by several factors:

- **pH:** This is one of the most critical factors. Anthocyanins are most stable in acidic conditions ($\text{pH} < 3$), where they exist as the red flavylium cation.[3][4][5] As the pH increases, they can convert to unstable, colorless, or blue forms that are prone to degradation.[3][5]
- **Temperature:** Elevated temperatures significantly accelerate the degradation of anthocyanins.[3][6] High heat can lead to the loss of the glycosyl moieties and opening of the pyran ring, resulting in loss of color and structure.[7]
- **Oxygen:** The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[3][6]
- **Light:** Exposure to light, particularly UV light, can cause photodegradation.[3]
- **Enzymes:** Plant enzymes such as polyphenol oxidases (PPO) and peroxidases, if not inactivated, can rapidly degrade anthocyanins once the plant cells are ruptured during extraction.[3][6]
- **Metallic Ions:** Certain metal ions can form complexes with anthocyanins, leading to changes in color and stability.[3]

Q3: What is the optimal pH for extracting and storing **Delphinidin 3,5-diglucoside**?

For maximum stability, extraction and storage should be performed under acidic conditions, ideally at a pH below 3.[3][4] The use of acidified solvents (e.g., with citric, acetic, or formic acid) is highly recommended to maintain the stable flavylium cation form of the anthocyanin and prevent its conversion to less stable structures.[8][9][10]

Q4: Which solvents are most effective for extraction while minimizing degradation?

Polar solvents are ideal for extracting **Delphinidin 3,5-diglucoside**. [11][12] The most commonly used and effective solvents are mixtures of ethanol or methanol with water.[8][10] [11] Acidifying these solvents is crucial for stability.[8][10] For example, a mixture of 70-80% ethanol in water, acidified with a weak acid like 0.5% formic acid or 1% citric acid, is often a good starting point.[4][9][10]

Troubleshooting Guide

Issue Observed	Possible Cause(s)	Recommended Solutions & Optimizations
Rapid color loss or fading of the extract	High pH (> 4.0) of the extraction solvent.[3]	Adjust the pH of your solvent to be between 1.0 and 3.0 using a weak acid like citric, formic, or acetic acid.[3][4][10]
Exposure to high temperatures during extraction.[3][6]	Perform extraction at low temperatures (e.g., 4°C) or on an ice bath.[13] Use extraction methods that allow for short processing times to minimize heat exposure.[9][10]	
Presence of oxygen in the solvent or headspace.[3]	De-gas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]	
Extract is turning brown	Enzymatic degradation from polyphenol oxidase (PPO) or peroxidases.[6]	Inactivate enzymes in the plant material before extraction through methods like blanching or steaming.[4][6]
Degradation due to prolonged exposure to high temperatures and oxygen.[6]	Minimize extraction time and temperature.[8][9] Ensure the use of de-gassed, acidified solvents.	
Low extraction yield	The solvent composition is not optimal.	Optimize the ratio of alcohol (ethanol/methanol) to water. A 70% ethanol solution is often a good starting point.[5] Ensure the solvent is sufficiently acidified.
Insufficient disruption of plant cell walls.	Use techniques like ultrasonication or microwave-assisted extraction to improve cell wall disruption and solvent	

penetration, which can increase yield with shorter extraction times.[8][10]

Precipitate forms in the extract

Saturation of the solution.

Dilute the extract with the same extraction solvent or filter the precipitate.

Complexation with metallic ions from containers or water source.[3]

Use glass or high-grade stainless steel containers. Use deionized water for solvent preparation. Consider adding a chelating agent like EDTA if metal contamination is suspected.[3]

Data Presentation: Factors Influencing Stability

The stability of anthocyanins is highly dependent on environmental conditions. The tables below summarize quantitative data on the effects of temperature and pH.

Table 1: Effect of Temperature on Anthocyanin Degradation

Compound/Source	Temperature Condition	Observation	Reference
Pomegranate Juice Anthocyanins	Thermal treatment at 80°C for 10 min	Degradation of cyanidin-3,5-O-di-glucoside and delphinidin-3-O-glucoside was approximately 30%.	[7]
Grape Extracts	Storage at 35°C vs. 25°C	Total anthocyanin content was reduced to less than half at 35°C compared to 25°C.	[6]
Delphinidin Aglycone	In tissue culture medium at 37°C	Rapid degradation with a half-life of approximately 30 minutes.	[11][12][14]
Red Chicory Extract (Lyophilized)	Storage at 4°C vs. 23°C for 6 months	Significantly better stability at 4°C.	[13]

Table 2: Effect of pH on Anthocyanin Stability and Color

pH Range	Predominant Form	Color	Stability	Reference
< 3	Flavylium Cation	Red, Magenta	Most Stable	[3][4][5]
4 - 6	Carbinol Pseudo-base, Quinoidal Base	Colorless, Purple/Blue	Unstable, Prone to Degradation	[3][5]
> 7	Chalcone	Yellowish, then Colorless	Very Unstable, Rapid Degradation	[3]

Experimental Protocols

Protocol 1: Optimized Cold Solvent Extraction for Delphinidin 3,5-diglucoside

This protocol is designed to maximize yield while minimizing degradation by using an optimized solvent system at a low temperature.

- Sample Preparation:
 - If using fresh plant material, flash-freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.
 - If using dried material, grind to a fine powder using a mechanical grinder.
 - To inactivate endogenous enzymes, consider a brief blanching step (steam for 1-2 minutes) before freezing or drying, if applicable to your sample matrix.[\[4\]](#)[\[6\]](#)
- Preparation of Extraction Solvent:
 - Prepare a solution of 70% ethanol in deionized water (v/v).
 - Acidify the solvent by adding citric acid to a final concentration of 1% (w/v). For example, add 1 gram of citric acid to 100 mL of the 70% ethanol solution.
 - De-gas the solvent by sonicating for 15 minutes. Store in a sealed container, protected from light.
- Extraction Procedure:
 - Weigh the powdered plant material and place it in a glass flask wrapped in aluminum foil to protect it from light.
 - Add the pre-chilled (4°C) acidified ethanol solvent at a solid-to-liquid ratio of 1:20 (e.g., 1 gram of sample to 20 mL of solvent).
 - Place the flask on a magnetic stirrer in a cold room or refrigerator (4°C).

- Stir for 2-4 hours. For enhanced extraction, an ultrasonic bath can be used for 20-30 minutes at the beginning of the extraction period, ensuring the bath temperature remains low.[\[10\]](#)
- Extract Recovery:
 - Separate the solid material from the extract by centrifugation at 4000 x g for 15 minutes at 4°C.
 - Carefully decant the supernatant.
 - For maximum recovery, the pellet can be re-extracted with a fresh portion of cold solvent.
 - Combine the supernatants.
- Solvent Removal and Storage:
 - Remove the ethanol from the extract using a rotary evaporator at a low temperature (<35°C).
 - The resulting aqueous extract can be used directly or lyophilized (freeze-dried) for long-term storage.
 - Store the final extract or lyophilized powder at -20°C or lower in an airtight container, protected from light.

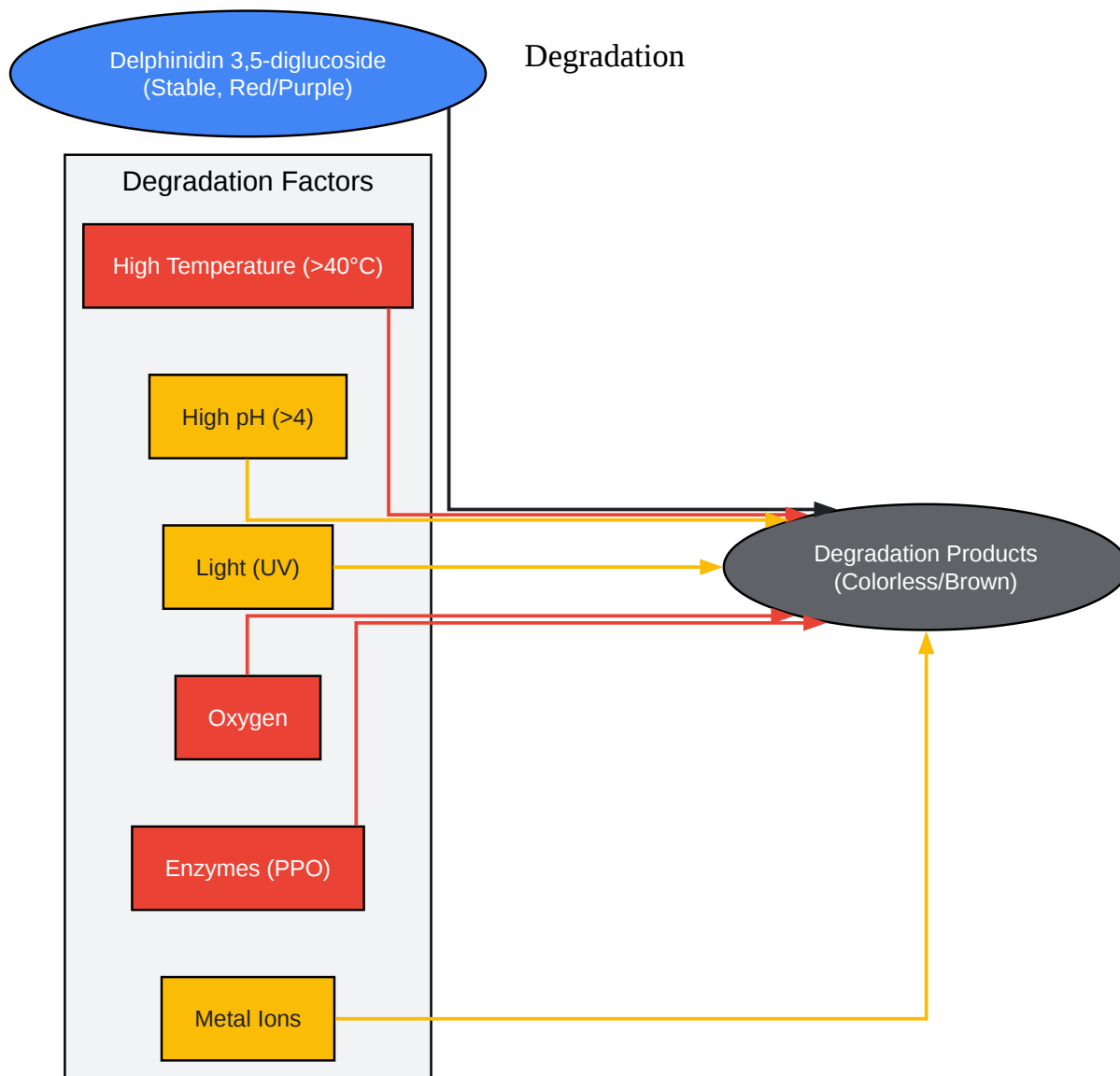
Protocol 2: Assessing the Stability of Delphinidin 3,5-diglucoside Extract

This protocol uses UV-Vis spectrophotometry to monitor the degradation of the anthocyanin over time under specific stress conditions (e.g., elevated temperature).

- Preparation of Buffers:
 - Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 8.0) using citrate-phosphate or other suitable buffer systems.[\[4\]](#)
- Sample Preparation:

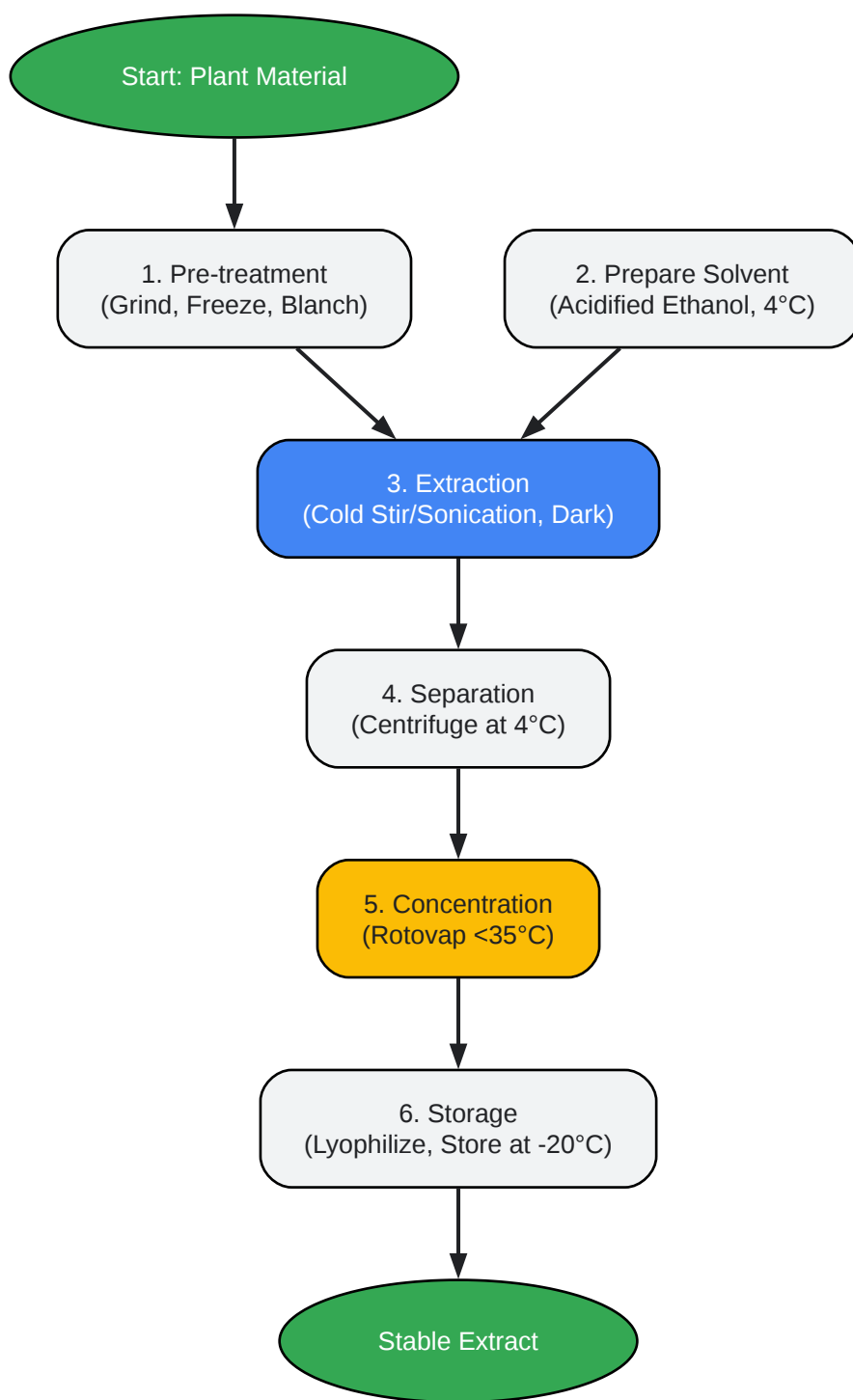
- Dissolve a known amount of your lyophilized **Delphinidin 3,5-diglucoside** extract into each pH buffer to achieve a consistent starting concentration. The initial absorbance should ideally be between 0.8 and 1.2 at the λ_{max} (maximum absorbance wavelength).
- Determine the λ_{max} for your extract in the most acidic buffer (pH 2.0), which is typically around 520-540 nm for delphinidin derivatives.
- Incubation:
 - Dispense aliquots of each sample solution into small, sealed glass vials (wrapped in foil to protect from light).
 - Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired stress temperature (e.g., 50°C).
 - Prepare a control set to be stored at a low temperature (e.g., 4°C).
- Data Collection:
 - At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.
 - Allow the sample to cool to room temperature.
 - Measure the absorbance of the solution at the predetermined λ_{max} using a UV-Vis spectrophotometer. Use the corresponding buffer as a blank.
- Data Analysis:
 - Calculate the percentage of anthocyanin remaining at each time point relative to the initial absorbance (time 0).
 - Plot the percentage of remaining anthocyanin versus time for each condition (pH and temperature).
 - The degradation can often be modeled using first-order kinetics, allowing for the calculation of the degradation rate constant (k) and the half-life ($t_{1/2}$) for each condition.

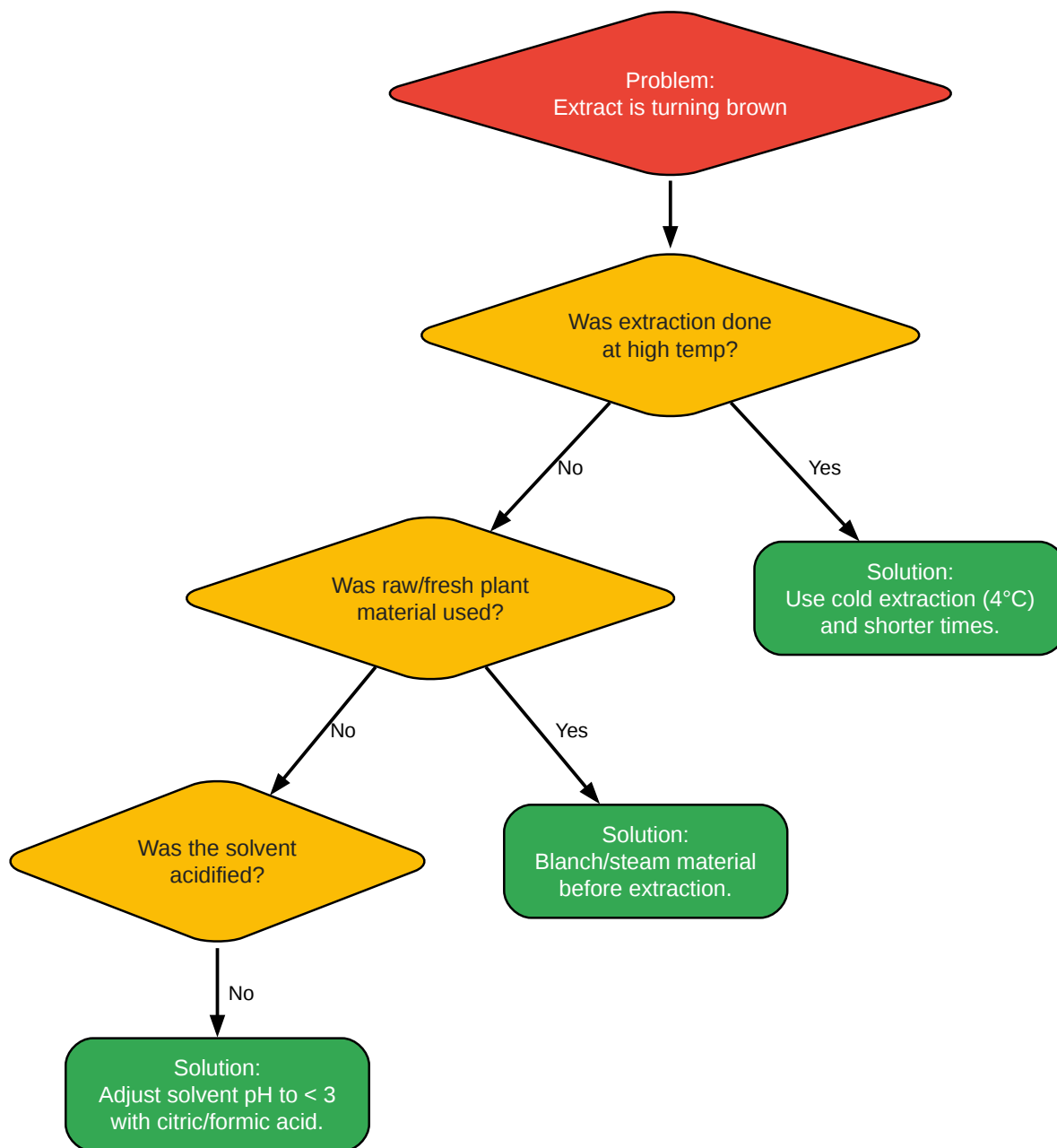
Visualizations



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Caption: Key factors leading to the degradation of **Delphinidin 3,5-diglucoside**.





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